2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide
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Description
2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity 1,3,4-oxadiazole derivatives have been synthesized through various chemical routes and evaluated for their biological activities. For example, a novel synthetic route to 1,3,4-oxadiazole derivatives has been developed, showing potent α-glucosidase inhibitory potential. These compounds, synthesized from 4-chlorobenzoic acid, have shown promise as inhibitors of α-glucosidase, suggesting potential applications in treating diseases like diabetes (Iftikhar et al., 2019).
Another study synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, evaluating them for their inhibitory activity against enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX). These compounds showed activity against AChE, highlighting their potential in developing treatments for conditions such as Alzheimer's disease (Rehman et al., 2013).
Antibacterial and Enzyme Inhibition Derivatives of ethyl nipecotate containing 1,3,4-oxadiazole and acetamide structures have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. This research underscores the versatility of 1,3,4-oxadiazole derivatives in developing new antibacterial agents (Nafeesa et al., 2017).
Further, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been explored, with some derivatives showing significant antibacterial activity and moderate enzyme inhibition potential. This research points to the application of these compounds in addressing bacterial infections and possibly other medical conditions (Siddiqui et al., 2014).
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-32-19-5-3-4-16(22(19)33-2)12-26-20(30)14-29-13-17(8-11-21(29)31)24-27-23(28-34-24)15-6-9-18(25)10-7-15/h3-11,13H,12,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKOEAUKGGSAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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